molecular formula C26H21ClN4O2S B2717670 N-(3-chlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 536706-14-6

N-(3-chlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No.: B2717670
CAS No.: 536706-14-6
M. Wt: 488.99
InChI Key: HJMFHDYQZVNQQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a pyrimidoindole derivative featuring a thioacetamide linker, a 3-chlorophenyl group at the N-position, and a 3,5-dimethylphenyl substituent on the pyrimidoindole core. Its synthesis typically involves coupling reactions using activators like HATU and purification via reverse-phase chromatography, as seen in related analogues . The chloro and dimethyl substituents contribute to its electronic and steric profile, impacting both physicochemical properties and target interactions.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[[3-(3,5-dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O2S/c1-15-10-16(2)12-19(11-15)31-25(33)24-23(20-8-3-4-9-21(20)29-24)30-26(31)34-14-22(32)28-18-7-5-6-17(27)13-18/h3-13,29H,14H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMFHDYQZVNQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC(=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.

Molecular Characteristics

The compound has the following chemical properties:

PropertyValue
Molecular Formula C26H21ClN4O2S
Molecular Weight 488.99 g/mol
CAS Number 1260929-00-7
IUPAC Name N-(3-chlorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]thio}acetamide

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study reported an IC50 value of approximately 12 μM against breast cancer cells (MCF-7), indicating effective cytotoxicity at relatively low concentrations .

Antimicrobial Properties

The compound also demonstrates notable antimicrobial activity. In a series of tests against bacterial strains such as Staphylococcus aureus and Escherichia coli, it exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL. These findings suggest potential applications in treating bacterial infections .

The biological activity of this compound can be attributed to its ability to interfere with specific cellular pathways. It is believed to inhibit DNA synthesis and induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell cycle regulation and apoptosis . The presence of the thioacetamide moiety is essential for its interaction with target proteins and enzymes.

Case Studies and Research Findings

  • In Vitro Studies : A comprehensive study evaluated the compound's effects on several cancer cell lines. The results indicated that it significantly reduced cell viability and induced apoptosis through caspase activation pathways .
  • Animal Models : In vivo studies using murine models demonstrated that treatment with this compound resulted in reduced tumor growth and increased survival rates compared to control groups. The compound was administered at doses ranging from 10 to 30 mg/kg body weight .
  • Toxicological Assessments : Toxicity studies revealed that the compound has a favorable safety profile at therapeutic doses. No significant adverse effects were observed in liver or kidney function tests during preclinical evaluations .

Scientific Research Applications

Chemistry

In the realm of chemistry, N-(3-chlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations that can lead to the development of novel compounds with enhanced properties. The compound can undergo oxidation and reduction reactions, providing avenues for further chemical exploration.

Biology

Biologically, this compound is studied for its interactions with biological macromolecules. Research indicates that derivatives of pyrimidine and related compounds exhibit antimicrobial properties. For instance, studies have shown that certain pyrimidine derivatives demonstrate significant antibacterial activity against Gram-positive and Gram-negative bacteria . The potential for this compound to act as a ligand or inhibitor in biochemical assays makes it a candidate for further biological investigations.

Medicine

In medicinal chemistry, this compound is being explored for its pharmacological properties. Its ability to interact with specific molecular targets could lead to therapeutic applications. For example, compounds with similar structures have shown promise as anticancer agents due to their ability to inhibit tumor growth through various mechanisms .

Case Studies and Research Findings

  • Antibacterial Activity : A study demonstrated that mercaptopyrimidine derivatives exhibited potent antibacterial effects against several pathogens including Staphylococcus aureus and Escherichia coli. The presence of halogen substituents enhanced their activity significantly compared to standard antibiotics like chloramphenicol .
  • Anticancer Properties : Research on pyrimidine derivatives has revealed their potential in cancer treatment. Compounds similar to this compound have been shown to induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation .

Industrial Applications

In industrial settings, this compound may serve as an intermediate in the synthesis of pharmaceuticals or other valuable chemicals. Its unique chemical structure allows it to be utilized in the development of new materials or as a precursor for more complex synthetic pathways. The optimization of its synthesis for industrial purposes could lead to enhanced efficiency and cost-effectiveness in production processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among pyrimido[5,4-b]indole derivatives include:

Compound Name Substituents (Pyrimidoindole Core / N-Position) Key Differences Reference
N-(3-chlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide 3,5-dimethylphenyl / 3-chlorophenyl Bulky dimethyl group; chloro substitution
2-{[3-(4-Chlorophenyl)-...]sulfanyl}-N-(3-methoxyphenyl)acetamide 4-chlorophenyl / 3-methoxyphenyl Chloro position; methoxy vs. methyl groups
2-((3-Methyl-4-oxo-...)-thio)-N-[4-(trifluoromethoxy)phenyl]acetamide 3-methyl / 4-(trifluoromethoxy)phenyl Trifluoromethoxy (electron-withdrawing)
N-Cyclohexyl-2-((4-oxo-3-phenyl-...)thio)acetamide (Compound 32) Phenyl / cyclohexyl Aliphatic vs. aromatic N-substituent
  • Chlorophenyl Position : The 3-chlorophenyl group in the target compound vs. 4-chlorophenyl in ’s analogue may alter binding orientation due to steric and electronic effects .
  • Dimethyl vs. Methoxy/Trifluoromethoxy : The 3,5-dimethylphenyl group provides steric bulk and electron-donating effects, contrasting with the electron-withdrawing trifluoromethoxy group in ’s compound, which could reduce metabolic stability .
  • Aromatic vs. Aliphatic N-Substituents : Cyclohexyl (aliphatic) in ’s Compound 32 vs. 3-chlorophenyl (aromatic) in the target compound may influence solubility and TLR4 selectivity .

Pharmacological Activity

  • TLR4 Selectivity : highlights that N-substituents significantly modulate TLR4 binding. The 3-chlorophenyl group in the target compound may enhance selectivity over aliphatic substituents (e.g., cyclohexyl in Compound 32) due to π-π stacking with aromatic residues .

Physicochemical and ADMET Properties

  • Metabolic Stability : Electron-withdrawing groups (e.g., trifluoromethoxy) in ’s compound may enhance stability against cytochrome P450 enzymes compared to electron-donating dimethyl groups .
  • Model Predictions : Equation-based ADMET models () suggest that the target compound’s logP (~3.5 estimated) aligns with moderately bioavailable molecules, though its high molecular weight (~500 Da) may limit blood-brain barrier penetration .

Spectroscopic Data

  • NMR Shifts : demonstrates that substituents in regions A (positions 39–44) and B (29–36) cause distinct chemical shift changes. The dimethyl group in the target compound likely induces upfield shifts in region B due to electron-donating effects, contrasting with downfield shifts observed in trifluoromethoxy analogues .

Q & A

Q. What are the key synthetic steps for preparing N-(3-chlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Condensation of a substituted indole precursor with thiourea derivatives to form the pyrimido[5,4-b]indole core.
  • Step 2: Thioether linkage formation via nucleophilic substitution using mercaptoacetamide intermediates.
  • Step 3: Purification via column chromatography (e.g., silica gel) or recrystallization to achieve >70% yield .
    Key reagents include microwave-assisted conditions (e.g., DMSO:H₂O with CuI catalysis) to enhance reaction efficiency .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

Methodological Answer:

  • 1H/13C NMR: Assign tautomeric forms (e.g., amine/imine ratios) observed at δ ~10–13 ppm for NH protons .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
  • Elemental Analysis: Validates purity (e.g., C, N, S content within ±0.3% of theoretical values) .
  • X-ray Crystallography: Resolves tautomerism and confirms hydrogen-bonding networks in solid-state structures .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer: Initial screens suggest:

  • Anticancer Activity: IC₅₀ values of 5–20 µM against breast cancer (MCF-7) and leukemia (K562) cell lines .
  • Anti-inflammatory Potential: Inhibition of TNF-α production in macrophage models .
  • Mechanistic Hypotheses: Interactions with Toll-like Receptor 4 (TLR4) or kinase targets (e.g., CDKs) based on structural analogs .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for scale-up studies?

Methodological Answer:

  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield by 15–20% .
  • Solvent Optimization: Use of DMF with DIPEA enhances regioselectivity in thioether bond formation .
  • Purification: Gradient elution in HPLC (C18 column, acetonitrile/water) resolves tautomeric impurities .

Q. How do researchers resolve discrepancies in reported bioactivity data (e.g., IC₅₀ variability)?

Methodological Answer:

  • Assay Standardization: Use internal controls (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .
  • Tautomer-Specific Testing: Separate amine/imine forms via preparative TLC and test individually to identify active species .
  • Computational Validation: Molecular docking (e.g., AutoDock Vina) predicts binding affinities to TLR4 or CDKs, aligning bioactivity with structural motifs .

Q. What structure-activity relationship (SAR) insights exist for pyrimido[5,4-b]indole derivatives?

Methodological Answer:

  • Substituent Effects:

    • 3,5-Dimethylphenyl Group: Enhances lipophilicity and membrane permeability (logP >3.5) .
    • Chlorophenyl Moiety: Electron-withdrawing groups improve metabolic stability (t½ >6 hours in microsomal assays) .
  • Thioacetamide Linkage: Critical for TLR4 binding (ΔG = −9.2 kcal/mol in docking studies) .

  • Data Table:

    SubstituentBioactivity (IC₅₀, µM)logPTarget
    3,5-Dimethylphenyl8.2 (MCF-7)3.7CDK2
    4-Nitrophenyl12.4 (K562)3.1TLR4

Q. How can dynamic tautomerism (amine/imine) be experimentally validated?

Methodological Answer:

  • Variable-Temperature NMR: Observes coalescence of NH signals at elevated temperatures (e.g., 50–80°C in DMSO-d₆) .
  • X-ray Crystallography: Confirms dominant tautomer in crystal lattice (e.g., 50:50 amine/imine ratio in ) .
  • Isotopic Labeling: 15N-labeled analogs tracked via 2D HSQC NMR to quantify tautomeric equilibrium .

Q. What computational strategies support drug design for this compound?

Methodological Answer:

  • Molecular Dynamics (MD): Simulates binding stability with TLR4 over 100 ns trajectories (RMSD <2.0 Å) .
  • ADMET Prediction: SwissADME estimates moderate BBB permeability (BBB+ score: 0.55) and CYP3A4 inhibition risk .
  • QSAR Modeling: CoMFA analysis correlates 3D electrostatic fields with anticancer activity (q² >0.7) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.